molecular formula C15H16ClN B12701364 1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride CAS No. 533882-51-8

1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride

Cat. No.: B12701364
CAS No.: 533882-51-8
M. Wt: 245.74 g/mol
InChI Key: NGHQGZJJHLNAPU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride involves the reaction of isopropyl methyl ketone with 2-naphthylhydrazine hydrochloride in glacial acetic acid . The reaction mixture is stirred at room temperature for 0.5 hours and then refluxed for 6 hours. After cooling, the mixture is poured onto ice and neutralized with sodium carbonate, resulting in the formation of a precipitate that is collected by filtration . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, as a fluorescent probe, it binds to target molecules and emits fluorescence upon excitation, allowing for imaging and detection . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Benz(e)indole, 1,1,2-trimethyl-, hydrochloride can be compared with similar compounds such as:

These compounds share structural similarities but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific use as a fluorescent probe and its versatility in various scientific research applications .

Properties

CAS No.

533882-51-8

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

IUPAC Name

1,1,2-trimethylbenzo[e]indole;hydrochloride

InChI

InChI=1S/C15H15N.ClH/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10;/h4-9H,1-3H3;1H

InChI Key

NGHQGZJJHLNAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2.Cl

Origin of Product

United States

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